1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole
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Overview
Description
1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with an ethyl group at the nitrogen atom and a 2-(4-methoxyphenyl)ethenyl group at the third position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-methoxyacetophenone.
Aldol Condensation: The 4-methoxyacetophenone undergoes aldol condensation with an indole derivative to form the desired product. This step often requires a base such as sodium hydroxide or potassium hydroxide.
Reduction: The final step involves the reduction of the intermediate product to yield this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents on the indole ring.
Comparison with Similar Compounds
- 1-Methyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole
- 1-Ethyl-3-[2-(4-hydroxyphenyl)ethenyl]-1H-indole
- 1-Ethyl-3-[2-(4-chlorophenyl)ethenyl]-1H-indole
Comparison: 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole is unique due to the presence of the ethyl group at the nitrogen atom and the 4-methoxyphenyl group at the third position. These substituents influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
113801-35-7 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-ethyl-3-[2-(4-methoxyphenyl)ethenyl]indole |
InChI |
InChI=1S/C19H19NO/c1-3-20-14-16(18-6-4-5-7-19(18)20)11-8-15-9-12-17(21-2)13-10-15/h4-14H,3H2,1-2H3 |
InChI Key |
XTYBDKPLPHUZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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